3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
Description
This compound features a propanamide backbone with a 3-chloro-2,2-dimethyl substituent and a tetrahydroquinoline moiety linked via a thiophene-2-sulfonyl group. The tetrahydroquinoline core is common in pharmaceuticals, while the thiophene sulfonyl group may influence solubility and metabolic stability .
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-18(2,12-19)17(22)20-14-7-8-15-13(11-14)5-3-9-21(15)26(23,24)16-6-4-10-25-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRSEVVFHFNSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions.
Preparation of Quinoline Intermediate: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reaction: The quinoline and thiophene intermediates are then coupled using a sulfonyl chloride reagent under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide in anticancer research. The tetrahydroquinoline scaffold has been associated with various anticancer activities due to its ability to interact with multiple biological targets. For instance, derivatives of tetrahydroquinoline have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Antimicrobial Properties
Compounds containing thiophene rings have been reported to exhibit antimicrobial activity. The presence of the thiophene-2-sulfonyl group in this compound may enhance its interaction with microbial enzymes or membranes, potentially leading to effective antimicrobial agents against resistant strains of bacteria and fungi.
Neuroprotective Effects
Research indicates that some tetrahydroquinoline derivatives possess neuroprotective properties. These compounds may modulate neurotransmitter systems or exhibit antioxidant effects that protect neuronal cells from oxidative stress and apoptosis. The unique structure of this compound could be explored for developing new treatments for neurodegenerative diseases.
Anti-inflammatory Activity
The sulfonyl group in the compound may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Compounds with similar structural motifs have shown promise in reducing inflammation in various models.
Study on Anticancer Activity
A study conducted on tetrahydroquinoline derivatives demonstrated that modifications at the nitrogen atom significantly influenced their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that compounds with sulfonyl groups exhibited enhanced activity compared to their unsubstituted counterparts.
Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that certain thiophene-containing compounds showed significant inhibition zones compared to controls. This suggests that the incorporation of thiophene moieties can enhance antimicrobial efficacy.
Neuroprotective Research
A recent investigation into the neuroprotective effects of tetrahydroquinoline derivatives found that specific substitutions on the ring system could lead to improved neuroprotective profiles in models of oxidative stress-induced neuronal injury.
Mechanism of Action
The mechanism of action of 3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in cell proliferation and inflammation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Structural Differences: The phthalimide derivative lacks the tetrahydroquinoline and thiophene sulfonyl groups, instead featuring a chloro-substituted isoindole-1,3-dione ring.
- Synthetic Considerations :
Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives ()
- Common Features: Both compounds share an acetamide backbone. The target’s 3-chloro-2,2-dimethyl group and thiophene sulfonyl substituent contrast with the quinoxaline and pyrimidine rings in derivatives.
- Physical Properties :
- Synthetic Methods :
Sulfonamide-Containing Compounds ()
- Thiophene Sulfonyl vs. This may enhance binding to hydrophobic pockets in biological targets .
- Metabolic Stability: Thiophene rings (as in impurities) are prone to oxidative metabolism, suggesting the target compound may have a shorter half-life compared to non-thiophene analogs .
Mu-Opioid Agonists ()
- Structural Divergence: The target lacks the peptide-like structure of DAMGO or the piperidine core of fentanyl. However, its tetrahydroquinoline moiety may interact with G-protein-coupled receptors (GPCRs), albeit with distinct efficacy profiles .
- Receptor Binding Hypotheses :
Naltrindole and Delta Opioid Ligands ()
- Sulfonamide Role: Naltrindole’s indole core differs from the target’s tetrahydroquinoline, but both compounds feature heterocyclic sulfonamides. The target’s thiophene sulfonyl group may confer selectivity for non-opioid receptors (e.g., serotonin or kinase targets) .
Biological Activity
3-Chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H22ClN3O2S
- Molecular Weight : 393.91 g/mol
It appears as a white to off-white solid and demonstrates solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of functional groups such as chloro, sulfonyl, and amide contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
The compound has shown promising anticancer activity , particularly against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : Studies have demonstrated that the compound can activate caspases, which are crucial for the apoptotic process. This leads to programmed cell death in cancerous cells.
The biological activity can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloro group can participate in nucleophilic reactions, potentially leading to the formation of more active derivatives.
- Electrophilic Aromatic Substitution : The sulfonyl moiety enhances reactivity towards electrophiles.
Research Findings
A number of studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| In vitro studies confirmed significant inhibition of cell proliferation in breast cancer cells with IC50 values indicating potency. | |
| Mechanistic studies revealed activation of caspases 3 and 7 in treated cancer cell lines. | |
| The compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index. |
Case Studies
Several case studies highlight the potential applications of this compound:
-
Breast Cancer Cell Line Study :
- Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Results : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.
-
Lung Cancer Cell Line Study :
- Objective : Assess the impact on A549 lung cancer cells.
- Results : An IC50 value of 8 µM was determined, indicating significant potential for further development as an anticancer agent.
Potential Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Drug Development : Its unique structure allows for modifications that could enhance efficacy or reduce side effects.
Q & A
Basic: What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step protocols:
- Core Construction: The tetrahydroquinolin core is synthesized via cyclization of substituted anilines with carbonyl compounds under acidic or catalytic conditions .
- Sulfonylation: Thiophene-2-sulfonyl chloride is coupled to the tetrahydroquinolin nitrogen using triethylamine (Et₃N) in anhydrous tetrahydrofuran (THF) to prevent hydrolysis .
- Amidation: The propanamide side chain is introduced via nucleophilic acyl substitution, requiring precise temperature control (0–5°C) to minimize side reactions .
Optimization Tips: - Use high-purity precursors and inert atmospheres to reduce impurities.
- Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via column chromatography .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- HPLC: For quantifying purity (>95%) and resolving byproducts (e.g., unreacted sulfonyl chloride) using C18 reverse-phase columns .
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of sulfonylation and amidation (e.g., absence of residual amine protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 437.12 Da) and detects halogen isotopic patterns .
Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Answer:
- Systematic Replication: Reproduce literature methods while controlling variables (e.g., solvent purity, stirring rate) to identify critical factors .
- Byproduct Analysis: Use LC-MS to characterize side products (e.g., des-chloro derivatives or dimerization artifacts) and adjust stoichiometry or reaction time accordingly .
- Computational Modeling: Apply density functional theory (DFT) to predict competing reaction pathways (e.g., sulfonate vs. amide formation) .
Advanced: What strategies elucidate the structure-activity relationship (SAR) of the thiophene-2-sulfonyl and tetrahydroquinolin moieties?
Answer:
- Analog Synthesis: Replace the thiophene ring with furan or phenyl groups to assess electronic effects on bioactivity .
- Pharmacophore Mapping: Use molecular docking to evaluate interactions between the sulfonyl group and target proteins (e.g., kinase ATP-binding pockets) .
- In Silico QSAR: Corrogate substituent lipophilicity (ClogP) with cellular permeability data .
Basic: What are common impurities or byproducts, and how can they be identified?
Answer:
- Unreacted Intermediates: Residual tetrahydroquinolin (detected via TLC, Rf = 0.3 in ethyl acetate/hexane) .
- Hydrolysis Byproducts: Free thiophene-2-sulfonic acid (identified by a broad IR peak at 2500–3000 cm⁻¹) .
- Oxidation Products: Quinoline derivatives formed during prolonged storage (monitored via UV-Vis at λmax = 320 nm) .
Advanced: How can membrane separation technologies improve synthesis scalability?
Answer:
- Nanofiltration: Purify crude reaction mixtures using polymeric membranes (MWCO = 500 Da) to retain unreacted reagents .
- Continuous Flow Systems: Integrate membrane reactors for in-line removal of Et₃N·HCl salts, enhancing yield by >20% .
- Process Simulation: Use Aspen Plus® to model solvent recovery and optimize energy consumption .
Basic: What precursors and coupling reagents are critical for constructing the tetrahydroquinolin core?
Answer:
- Precursors: 6-Nitro-1,2,3,4-tetrahydroquinoline (reduced to the amine via catalytic hydrogenation) .
- Coupling Reagents: EDCI/HOBt for amide bond formation between the tetrahydroquinolin amine and propanoyl chloride .
Advanced: How does the thiophene-2-sulfonyl group influence reactivity in nucleophilic substitutions?
Answer:
- Electron-Withdrawing Effects: The sulfonyl group decreases electron density at the tetrahydroquinolin nitrogen, reducing its nucleophilicity in subsequent reactions .
- Steric Hindrance: The thiophene ring’s planarity restricts access to the sulfonate leaving group, favoring SN1 over SN2 mechanisms in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
